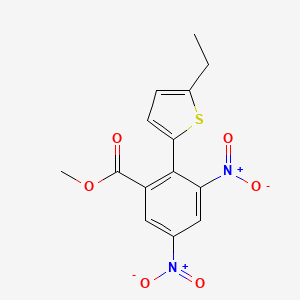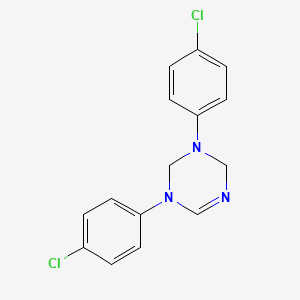![molecular formula C27H23BrClO5P B14512092 {[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate CAS No. 62546-58-1](/img/structure/B14512092.png)
{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a bromoacetyl group attached to a phenyl ring, which is further connected to a triphenylphosphanium moiety. The compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with a bromoacetyl derivative. One common method is the reaction of triphenylphosphine with 4-(bromoacetyl)benzyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with hydrogen peroxide produces the corresponding carboxylic acid.
Scientific Research Applications
{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate has several applications in scientific research:
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate involves its ability to participate in various chemical reactions. The bromoacetyl group is reactive and can undergo nucleophilic substitution, while the triphenylphosphanium moiety can stabilize reaction intermediates. The compound can also act as a ligand in coordination chemistry, forming complexes with metal ions .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium Bromide: This compound is similar in structure but contains a methyl group instead of the bromoacetyl group.
Triphenylphosphine: A simpler compound that lacks the bromoacetyl and phenylmethyl groups.
Uniqueness
{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate is unique due to the presence of the bromoacetyl group, which imparts specific reactivity and allows for a wide range of chemical transformations. Its ability to participate in coupling reactions and form stable complexes with metal ions makes it valuable in various scientific applications.
Properties
CAS No. |
62546-58-1 |
|---|---|
Molecular Formula |
C27H23BrClO5P |
Molecular Weight |
573.8 g/mol |
IUPAC Name |
[4-(2-bromoacetyl)phenyl]methyl-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C27H23BrOP.ClHO4/c28-20-27(29)23-18-16-22(17-19-23)21-30(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;2-1(3,4)5/h1-19H,20-21H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
MEBUPJXBVIVZHX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C(=O)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Methyl-N-phenyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14512018.png)
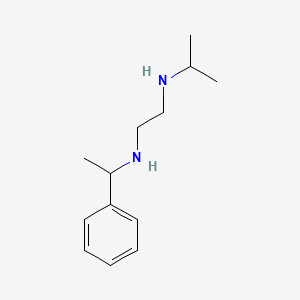
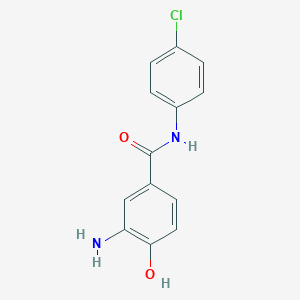
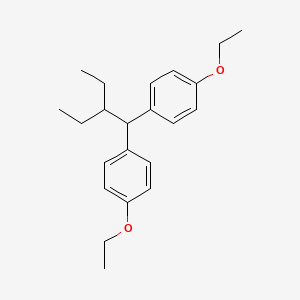

phosphanium chloride](/img/structure/B14512051.png)

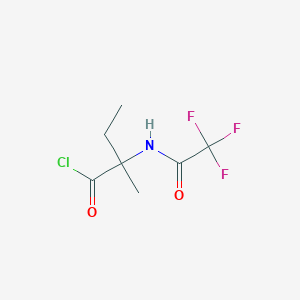
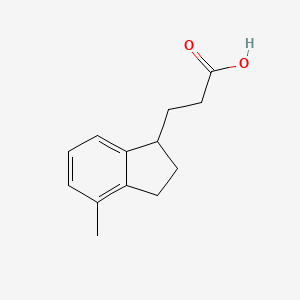
![4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14512068.png)
![11-Chlorobicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14512077.png)
